molecular formula C14H15N5 B4649592 N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-52-1

N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B4649592
CAS RN: 5334-52-1
M. Wt: 253.30 g/mol
InChI Key: LKVKVGFFQMECQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as IPPA, is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have both biochemical and physiological effects. Studies have demonstrated that N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can induce apoptosis, or programmed cell death, in cancer cells. N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have anti-inflammatory and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

One advantage of N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its high purity and ease of synthesis. N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is also stable and can be stored for long periods of time. However, one limitation of N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Future Directions

There are several future directions for research involving N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of new analogs of N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with improved solubility and potency. Another area of interest is the investigation of the potential use of N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in combination with other anti-cancer agents. Further research is also needed to fully understand the mechanism of action of N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its potential applications in other areas of scientific research.

Scientific Research Applications

N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has anti-cancer properties and can inhibit the growth of various cancer cell lines. N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to have anti-inflammatory and anti-oxidative properties.

properties

IUPAC Name

1-phenyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-10(2)18-13-12-8-17-19(14(12)16-9-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVKVGFFQMECQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967959
Record name 1-Phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5334-52-1
Record name NSC1434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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